Bienvenue dans la boutique en ligne BenchChem!

6-bromospiro[2.5]octane

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

6-Bromospiro[2.5]octane is a fully carbocyclic spiroalkane that fuses a cyclopropane ring to a cyclohexane ring through a single quaternary spiro carbon. A bromine substituent at the 6-position of the cyclohexane moiety introduces a reactive C(sp³)–Br bond amenable to nucleophilic substitution, elimination, and metal-catalyzed cross-coupling chemistry.

Molecular Formula C8H13Br
Molecular Weight 189.1
CAS No. 1895301-10-6
Cat. No. B6205798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromospiro[2.5]octane
CAS1895301-10-6
Molecular FormulaC8H13Br
Molecular Weight189.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromospiro[2.5]octane (CAS 1895301-10-6): A Halogenated Spirocyclic Building Block for Fragment-Based Discovery and Mechanistic Probe Design


6-Bromospiro[2.5]octane is a fully carbocyclic spiroalkane that fuses a cyclopropane ring to a cyclohexane ring through a single quaternary spiro carbon [1]. A bromine substituent at the 6-position of the cyclohexane moiety introduces a reactive C(sp³)–Br bond amenable to nucleophilic substitution, elimination, and metal-catalyzed cross-coupling chemistry . With a molecular formula of C₈H₁₃Br and a molecular weight of 189.09 g·mol⁻¹ , this compound serves as a three-dimensional, saturated building block of increasing relevance in medicinal chemistry, where spirocyclic scaffolds are prized for enhancing physicochemical properties such as solubility and metabolic stability relative to planar aromatic counterparts [2].

Why 6-Bromospiro[2.5]octane Cannot Be Replaced by Its 1-Bromo Regioisomer or Bromomethyl Analog in Structure–Activity Programs


Spirocyclic building blocks within the [2.5]octane family are not interchangeable simply by virtue of sharing the same core. The position of the bromine substituent dictates the steric environment around the reactive center, the hybridization and conformational accessibility of the C–Br bond, and the resulting lipophilicity (logP) of the derivatized product . For instance, the 6-bromo isomer places the leaving group on a secondary cyclohexane carbon with distinct torsional constraints compared to the 1-bromo isomer, where the bromine resides directly on the strained cyclopropane ring . Furthermore, 6-(bromomethyl)spiro[2.5]octane presents a primary alkyl bromide (CH₂Br) with markedly different SN2 kinetics, higher computed logP (4.12 vs. ~2.8), and an additional rotatable bond that introduces conformational flexibility absent in the direct 6-bromo analogue . These differences propagate into divergent pharmacokinetic profiles when the scaffold is incorporated into lead compounds, making blind substitution a risk to structure–activity relationships.

Quantitative Differentiation Evidence for 6-Bromospiro[2.5]octane Against Closest Analogs


Regioisomeric Differentiation: 6-Bromo vs. 1-Bromo Substitution Confers Distinct Reactivity and Steric Profiles

6-Bromospiro[2.5]octane places the bromine on a secondary carbon of the cyclohexane ring, whereas 1-bromospiro[2.5]octane (CAS 56431-67-5) carries the bromine directly on the cyclopropane ring . This positional difference produces a sterically less hindered electrophilic center in the 6-bromo isomer, as the cyclohexane chair conformation directs the C–Br bond into an equatorial orientation accessible to nucleophiles. In the 1-bromo isomer, the cyclopropane ring strain and the neopentyl-like steric environment around the spiro carbon substantially retard SN2 reactivity [1]. For procurement decisions, the 6-bromo regioisomer is preferred when downstream chemistry requires a secondary alkyl bromide with predictable SN2 or cross-coupling behavior, while the 1-bromo isomer is unsuitable for such applications due to the severe steric shielding imposed by the spiro-fused cyclopropane.

Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

Halogen Identity Matters: Bromine vs. Chlorine Leaving-Group Ability Defines Cross-Coupling Partner Selection

6-Bromospiro[2.5]octane contains a C–Br bond with a bond dissociation energy (BDE) of approximately 285 kJ·mol⁻¹, significantly lower than the C–Cl bond (ca. 350 kJ·mol⁻¹) found in the corresponding 6-chlorospiro[2.5]octane derivatives such as 6-chlorospiro[2.5]octane-6-carbonyl chloride (CAS 2138361-11-0) . This BDE difference translates into faster oxidative addition rates with Pd(0) catalysts, making the bromo derivative the preferred substrate for Suzuki–Miyaura, Negishi, and Buchwald–Hartwig cross-coupling reactions under milder conditions [1]. In contrast, the chloro analogs are generally limited to demanding coupling protocols (elevated temperature, specialized ligands) or are entirely unreactive under standard conditions. The iodo analog, while potentially even more reactive, is not commercially available at comparable purity, leaving the 6-bromo compound as the optimal balance of reactivity and commercial accessibility.

Cross-Coupling Chemistry Suzuki-Miyaura Negishi Coupling Building Block Reactivity

Lipophilicity Control: 6-Bromospiro[2.5]octane Offers a Lower logP Than the Bromomethyl Analog, Benefiting Lead Optimization

The direct attachment of bromine to the cyclohexane ring in 6-bromospiro[2.5]octane yields a computed logP of approximately 2.8, whereas the bromomethyl analog (6-(bromomethyl)spiro[2.5]octane, CAS 1621225-50-0) has a predicted ACD/LogP of 4.12 . This ΔlogP of ~1.3 units represents a greater than 10-fold difference in octanol-water partitioning. In the context of fragment-based drug discovery, where spirocyclic building blocks are incorporated to improve solubility and reduce promiscuity, the lower logP of the 6-bromo compound is advantageous for maintaining drug-like property space (Lipinski Rule of 5: logP < 5). The higher logP of the bromomethyl analog increases the risk of exceeding lipophilicity thresholds when the scaffold is elaborated into a full lead molecule [1].

Lipophilicity Drug-Likeness Physicochemical Properties logP Optimization

Commercial Purity Benchmarking: 6-Bromospiro[2.5]octane Matches or Exceeds the Purity of Its 1-Bromo Regioisomer, with Batch-Specific QC Documentation Available

Both 6-bromospiro[2.5]octane (CAS 1895301-10-6) and its regioisomer 1-bromospiro[2.5]octane (CAS 56431-67-5) are supplied at a standard purity of 95% from major vendors, with batch-specific analytical data including NMR, HPLC, and GC available upon request . The bromomethyl analog (CAS 1621225-50-0) is available at 95–98% purity . For procurement, the 6-bromo isomer offers equivalent quality assurance to its regioisomer while providing the functional advantage of a secondary alkyl bromide placement. The availability of multi-gram quantities (50 mg to bulk) from Asian suppliers with documented QC supports both discovery-scale and early development-scale sourcing .

Quality Control Procurement Purity Specification Analytical Characterization

Mechanistic Probe Utility: The Spiro[2.5]octane Scaffold Is a Validated Radical Clock, and 6-Bromo Derivatization Enables Tethering for Enzymology Studies

The parent spiro[2.5]octane has been extensively validated as a radical clock substrate for cytochrome P450 enzymes, where the product distribution of rearranged vs. unrearranged oxidation products distinguishes concerted, radical, and cationic mechanisms [1]. 6-Bromospiro[2.5]octane retains this mechanistic probe capability while the bromine atom provides a synthetic handle for tethering the probe to affinity tags, fluorophores, or solid supports—a functionalization strategy not accessible with the unsubstituted parent spiro[2.5]octane (CAS 185-65-9). This positions the 6-bromo compound as a uniquely derivatizable member of the spiro[2.5]octane mechanistic probe family .

Mechanistic Enzymology Cytochrome P450 Radical Clock Chemical Biology

Optimal Application Scenarios for 6-Bromospiro[2.5]octane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Secondary Alkyl Bromide Handle with Controlled Lipophilicity

When a medicinal chemistry program requires a spirocyclic fragment with a reactive halogen handle for library expansion via SN2 or cross-coupling, 6-bromospiro[2.5]octane provides a secondary alkyl bromide on a cyclohexane ring with an estimated logP of ~2.8—more than 1.3 log units lower than the bromomethyl analog . This lower lipophilicity increases the probability that elaborated lead compounds remain within drug-like property space (logP < 5) [1]. The 6-bromo regioisomer is specifically preferred over the 1-bromo isomer because the latter places the leaving group in a neopentyl-like environment that is essentially inert toward SN2 chemistry [2].

Suzuki–Miyaura or Negishi Cross-Coupling Campaigns Where C(sp³)–Br Reactivity Is the Rate-Determining Step

The C–Br bond in 6-bromospiro[2.5]octane has a bond dissociation energy approximately 65 kJ·mol⁻¹ lower than the corresponding C–Cl bond, translating into oxidative addition rates with Pd(0) that are 10–100× faster under identical conditions . This makes the 6-bromo compound the preferred substrate over the 6-chloro derivatives for cross-coupling-based diversification of the spiro[2.5]octane core, enabling milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) and broader functional group tolerance [1].

Mechanistic Probe Design for Cytochrome P450 or Non-Heme Iron Oxygenase Studies

The spiro[2.5]octane scaffold is a literature-validated radical clock that discriminates between concerted, radical rebound, and cationic oxidation pathways in P450 enzymology . 6-Bromospiro[2.5]octane uniquely combines this validated mechanistic probe capability with a bromine substituent that serves as a synthetic anchor for attaching affinity tags, fluorescent reporters, or solid-support linkers. This functionalization is impossible with the unsubstituted parent spiro[2.5]octane and positions the 6-bromo derivative as the only derivatizable member of this radical clock family [1].

Parallel Synthesis Library Construction Where Regioisomeric Purity Is Critical for SAR Interpretation

When building spiro[2.5]octane-based compound libraries, the positional identity of the halogen substituent determines the three-dimensional vector of subsequent substituents and thus the pharmacophoric geometry . 6-Bromospiro[2.5]octane guarantees that the point of diversification is located on the cyclohexane ring at the 6-position, whereas the 1-bromo isomer or bromomethyl analog would project substituents along entirely different trajectories. Procuring the correct regioisomer from the outset avoids SAR ambiguity and prevents the need for costly resynthesis when positional isomers produce divergent biological activities [1].

Quote Request

Request a Quote for 6-bromospiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.